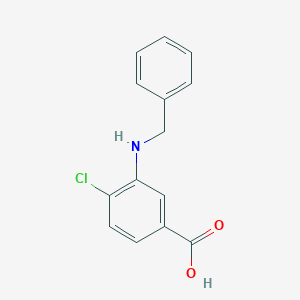![molecular formula C15H15ClN4O2 B276611 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B276611.png)
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine is a complex organic compound that features a unique combination of functional groups, including a furyl ring, a triazole ring, and a chloromethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine typically involves a multi-step process:
Formation of the Furyl Intermediate: The initial step involves the synthesis of the furyl intermediate. This can be achieved through the reaction of 3-chloro-4-methoxybenzaldehyde with furfural in the presence of a base such as sodium hydroxide, followed by cyclization.
Triazole Formation: The next step involves the formation of the triazole ring. This can be done by reacting 5-methyl-1H-1,2,4-triazole with an appropriate alkylating agent under basic conditions.
Coupling Reaction: The final step is the coupling of the furyl intermediate with the triazole derivative. This can be achieved through a nucleophilic substitution reaction, where the furyl intermediate acts as the nucleophile and the triazole derivative as the electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furyl ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to the formation of amines or reduced triazole derivatives.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.
Major Products
The major products formed from these reactions include furyl ketones, amines, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its anti-inflammatory properties are being explored for the treatment of inflammatory diseases such as arthritis.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial cell wall synthesis and inflammatory pathways.
Pathways Involved: It inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it disrupts the synthesis of microbial cell walls, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine shares structural similarities with other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents.
Furyl derivatives: Compounds like furylacrylic acid and furylmethanol also share the furyl ring structure.
Uniqueness
Structural Uniqueness: The combination of a furyl ring, a triazole ring, and a chloromethoxyphenyl group in a single molecule is unique and contributes to its diverse pharmacological activities.
Pharmacological Profile: Unlike other triazole derivatives, this compound exhibits a broader spectrum of activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C15H15ClN4O2 |
|---|---|
Molekulargewicht |
318.76 g/mol |
IUPAC-Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H15ClN4O2/c1-9-18-15(20-19-9)17-8-11-4-6-13(22-11)10-3-5-14(21-2)12(16)7-10/h3-7H,8H2,1-2H3,(H2,17,18,19,20) |
InChI-Schlüssel |
LRRXGBWHCDNCIZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Kanonische SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276528.png)
![3-(4-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276530.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)


![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)

![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)
![2-chloro-4-[(pyridin-3-ylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
![2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276549.png)


